Ethyl 5-methyl-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate
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Overview
Description
Ethyl 5-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Ethyl 5-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares structural similarities but differs in functional groups and overall reactivity.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with distinct biological activities and applications.
Uniqueness
Ethyl 5-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 5'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-1-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-3-23-16(21)12-10-18(20-8-4-5-15(12)20)13-9-11(2)6-7-14(13)19-17(18)22/h6-7,9,12,15H,3-5,8,10H2,1-2H3,(H,19,22) |
InChI Key |
OADUTSIQQFOQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C3=C(C=CC(=C3)C)NC2=O)N4C1CCC4 |
Origin of Product |
United States |
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